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Bis(o-cresyl) p-Cresyl Phosphate

Cat. No.: B1142809
CAS No.: 77342-19-9
M. Wt: 368.36
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Description

Contextualization of Organophosphate Flame Retardants (OPFRs) in Chemical Research

Organophosphate flame retardants (OPFRs) have emerged as prominent alternatives to polybrominated diphenyl ethers (PBDEs), which have been phased out due to environmental and health concerns. aaqr.org OPFRs are incorporated into a vast array of consumer and industrial products, including furniture, textiles, electronics, and building materials, to mitigate fire risks. researchgate.netnih.gov Their function as plasticizers, antifoaming agents, and anti-wear additives further broadens their application spectrum. researchgate.net The extensive production and use of OPFRs have led to their ubiquitous presence in various environmental compartments, prompting significant research into their detection, fate, and transport. researchgate.netaaqr.org

The chemical structure of OPFRs can be varied, with different organic moieties (alkyl or aryl groups) attached to the central phosphate (B84403) molecule. aaqr.org This structural diversity results in a wide range of physicochemical properties, influencing their behavior and persistence in the environment. researchgate.net

Overview of Triaryl Phosphate Esters as a Class of Compounds

Within the broader category of OPEs, triaryl phosphates (TAPs) are a significant subclass characterized by three aryl groups attached to the phosphate ester. fluidcenter.com These compounds are primarily synthesized through the reaction of phenols or cresols with phosphorus oxychloride. wikipedia.orgmst.dk TAPs, such as triphenyl phosphate and tricresyl phosphate, have a long history of use as plasticizers, particularly in polyvinyl chloride (PVC) resins, and as fire-resistant hydraulic fluids. google.comepa.gov

The specific properties of a TAP are determined by the nature and substitution pattern of the aryl groups. For instance, the introduction of alkyl groups, such as in tricresyl phosphate, can modify properties like plasticizing efficiency and volatility. google.com The general structure of a triaryl phosphate is (RO)₃PO, where R represents an aryl group. google.com

Specific Research Focus: Bis(o-cresyl) p-Cresyl Phosphate within Triaryl Phosphate Isomers

Tricresyl phosphate (TCP) is not a single compound but a complex mixture of isomers, with the cresol (B1669610) moieties having methyl groups in the ortho (o), meta (m), or para (p) positions. wikipedia.orgmst.dk This results in ten possible isomers. mst.dk The specific isomeric composition of a TCP mixture depends on the starting cresol material. mst.dk

Among these isomers, those containing ortho-cresyl groups have been a particular focus of research. This compound is one such isomer, containing two ortho-cresyl groups and one para-cresyl group. The study of individual TCP isomers is crucial as their properties can differ significantly. Research has focused on developing analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to separate and identify these isomers in various matrices. nih.govresearchgate.net This allows for a more accurate assessment of their presence and behavior. The ability to differentiate between isomers like tri-o-cresyl phosphate, tri-m-cresyl phosphate, and tri-p-cresyl phosphate is essential for detailed chemical analysis. faa.gov

Interactive Data Tables

Table 1: General Properties of Tricresyl Phosphate Isomers

PropertyDescription
Chemical Formula C₂₁H₂₁O₄P mst.dk
Appearance Colorless to yellowish viscous liquid wikipedia.orgatamanchemicals.com
Solubility in Water Virtually insoluble wikipedia.orgatamanchemicals.com
Solubility in Organic Solvents Soluble in solvents like toluene, hexane, and diethyl ether wikipedia.orgatamanchemicals.com
Primary Use Flame retardant, plasticizer, anti-wear additive wikipedia.org

Table 2: Common Tricresyl Phosphate Isomers and CAS Numbers

Isomer NameCAS Number
Tricresyl phosphate (mixed isomers)1330-78-5 wikipedia.org
Tri-o-cresyl phosphate (TOCP)78-30-8 wikipedia.org
Tri-m-cresyl phosphate (TMCP)563-04-2 nj.gov
Tri-p-cresyl phosphate (TPCP)78-32-0 nj.gov

Properties

CAS No.

77342-19-9

Molecular Formula

C₂₁H₂₁O₄P

Molecular Weight

368.36

Synonyms

Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester

Origin of Product

United States

Synthetic Pathways and Chemical Modification Studies

Methodologies for Synthesis of Bis(o-cresyl) p-Cresyl Phosphate (B84403) and Related Isomers

The creation of specific tricresyl phosphate (TCP) isomers, such as bis(o-cresyl) p-cresyl phosphate, relies on precise control over starting materials and reaction conditions.

The most established and widely used method for synthesizing tricresyl phosphates involves the reaction of cresol (B1669610) isomers with a phosphorus oxyhalide, typically phosphorus oxychloride (POCl₃). wikipedia.orgatamanchemicals.comatamanchemicals.com This reaction is a standard procedure for producing various triaryl phosphates. google.com The general synthesis involves heating three molecular proportions of a phenolic compound with one molecular proportion of phosphorus oxychloride. google.com

Commercial production of tricresyl phosphate historically used "cresylic acid," a mixture of cresol isomers and other phenols derived from coal tar or petroleum refining. mst.dk This resulted in a heterogeneous product with a variable mixture of isomers. mst.dk Modern synthesis often employs a "one-pot" methodology where sodium phenoxides are reacted with phosphorus oxychloride. researchgate.net An alternative, chlorine-free approach involves the reaction of white phosphorus with phenols under aerobic conditions, using an iron catalyst and iodine, though this is more commonly applied to symmetrical phosphates. researchgate.netchemistryviews.org After the reaction, the crude product is typically purified by washing with dilute acid and alkali solutions to remove catalysts and acidic byproducts, followed by distillation or crystallization. google.com

Table 1: Comparison of General Synthetic Methods for Triaryl Phosphates

Method Phosphorus Source Phenolic Source Key Features
Classical Synthesis Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅) Cresol Isomers Standard industrial method; can produce complex isomer mixtures. wikipedia.orgatamanchemicals.com
"One-Pot" Method Phosphorus Oxychloride (POCl₃) Sodium Phenoxides Efficient synthesis by pre-forming the more reactive phenoxide. researchgate.net

| Chlorine-Free Synthesis | White Phosphorus (P₄) | Phenols | Environmentally friendlier; avoids chlorine gas and PCl₃; catalyzed by iron salts and iodine. researchgate.netchemistryviews.org |

While tricresyl phosphates like this compound are widely used as additives in polymers such as PVC to impart flame retardancy and plasticity, they are not typically incorporated as monomers into the polymer backbone. atamanchemicals.comatamanchemicals.comuzh.ch

However, the broader field of polymer chemistry includes the synthesis of polymers with phosphate moieties covalently bonded within their structure. These phosphorus-containing polymers, such as poly(phosphate ester)s, polyphosphonates, and polyphosphazenes, are a distinct class of materials. nih.gov Their synthesis is explored for specialized applications, often in biomedicine. nih.gov Methods for creating these polymers include the ring-opening polymerization of cyclic phosphate monomers and the condensation reaction of diols with phosphorus-containing compounds. nih.gov It is important to distinguish the role of TCPs as additives from the synthesis of polymers where phosphate groups are an integral part of the main chain.

The synthesis of a specific asymmetrical isomer like this compound requires precise stoichiometric control and potentially a stepwise reaction sequence. epo.org The composition of the final tricresyl phosphate product is entirely dependent on the isomeric purity and ratio of the cresol feedstock. mst.dk

To produce a specific isomer, high-purity cresols are necessary. mst.dk For this compound, the synthesis would involve reacting phosphorus oxychloride with two equivalents of o-cresol (B1677501) and one equivalent of p-cresol (B1678582). This can be achieved by reacting the phosphoryl halide "consecutively with the necessary phenols." google.com

A patented method for preparing mixed triaryl phosphate esters outlines a process where a phosphorous oxyhalide is first reacted with one type of phenol (B47542) to create an intermediate, which is then reacted with a second, different phenol. epo.org This stepwise approach provides a clear pathway for controlling the final arrangement of the aryl groups.

Reaction Scheme for Isomer-Specific Synthesis:

POCl₃ + 2 o-cresol → (o-cresyl)₂POCl + 2 HCl

(o-cresyl)₂POCl + p-cresol → this compound + HCl

This control is critical because the properties and toxicity of TCP isomers vary significantly. For instance, ortho-containing isomers are known to be more neurotoxic, leading manufacturers to minimize their content in commercial mixtures. uzh.ch There are ten possible pure isomeric substances of tricresyl phosphate, with commercial-grade products today containing predominately meta and para isomers. mst.dk

Table 2: Physical Properties of Selected Pure TCP Isomers

Isomer CAS Number Molecular Weight ( g/mol ) Melting Point (°C)
Tri-o-cresyl phosphate 78-30-8 368.4 11
Tri-m-cresyl phosphate 563-04-2 368.4 25.6
Tri-p-cresyl phosphate 78-32-0 368.4 78

| Tricresyl phosphate (mixed) | 1330-78-5 | 368.4 | -33 (lowest value) |

Source: Danish Environmental Protection Agency mst.dk

Chemical Modifications and Derivative Formation Research

Research into the chemical modification of this compound focuses on creating analogs for research or introducing new functionalities.

Deuterated analogs of complex molecules are invaluable tools in analytical chemistry, particularly for mass spectrometry-based quantification (as internal standards) and in metabolic studies to trace the fate of the compound. However, based on a review of available scientific literature, specific studies detailing the synthesis and application of deuterated this compound are not readily found. Research in this area may be limited or documented in highly specialized publications not covered in broad searches.

The functionalization of a stable molecule like tricresyl phosphate to form new derivatives can be challenging. Most research has focused on the metabolic pathways of these compounds rather than synthetic derivatization.

Metabolic Functionalization: In biological systems, tricresyl phosphates containing an ortho-cresyl group can be metabolized by cytochrome P450 enzymes. wikipedia.org This process involves hydroxylation of the ortho-methyl group, which then cyclizes to form highly reactive metabolites like 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP). wikipedia.orguzh.ch While this is a biological transformation, it represents a form of functionalization that introduces new chemical groups. Other metabolic pathways include dearylation (removal of a cresyl group) and further oxidation of the methyl groups. wikipedia.org

Thermal Degradation and Oligomerization: Studies on the thermal decomposition of tricresyl phosphate on ferrous surfaces have shown that the molecule can break down and react to form higher molecular weight species. escholarship.org The decomposition can proceed via P-O bond dissociation, leading to the formation of free cresol and a reactive, surface-adsorbed phosphate moiety. escholarship.org These reactive species can then interact with other TCP molecules to form oligomers containing multiple phosphorus atoms and cresol rings, which represents another pathway for derivative formation under specific thermal stress conditions. escholarship.org

While direct, targeted synthetic functionalization of the tricresyl phosphate molecule is not widely reported, the broader field of organophosphorus chemistry offers many strategies, such as the derivatization of phosphine (B1218219) oxides, that could potentially be adapted. liverpool.ac.uk

Environmental Occurrence and Distribution Dynamics

Detection and Quantification in Environmental Matrices

The detection of tricresyl phosphates in environmental samples is well-established, with methods capable of reaching low nanogram per liter (ng/L) levels in water and nanogram per gram (ng/g) levels in solid matrices. However, specific quantification of Bis(o-cresyl) p-Cresyl Phosphate (B84403) is rarely performed in routine environmental monitoring.

Tricresyl phosphates have been detected in the atmosphere, often associated with particulate matter due to their low volatility. In Japan, air concentrations of TCPs have been measured at levels as high as 70 ng/m³. who.int In contrast, a production site in the United States reported a maximum concentration of only 2 ng/m³. who.int Workplace air monitoring at a lubrication oil barrel-filling operation in the USA found levels below 0.8 mg/m³, and an automobile zinc die-casting plant had total phosphate concentrations of 0.15 mg/m³. who.int The detection of these compounds in the air, even at remote locations, suggests their potential for atmospheric transport. Analytical methods for capturing and analyzing airborne TCPs often involve the use of filters, such as mixed cellulose (B213188) ester membranes, with subsequent extraction and analysis by gas chromatography.

In aquatic environments, tricresyl phosphates are found in both the water column and sediments. Due to their hydrophobic nature (log Pow of 5.1), they have a strong tendency to adsorb to particulate matter and accumulate in sediments. who.int In a Canadian study, TCPs were detected in drinking water at concentrations ranging from 0.4 to 4.3 ng/L. who.int River and lake waters can exhibit significantly higher concentrations. who.int Sediments act as a major sink for these compounds, with concentrations reaching up to 1300 ng/g in river sediment and 2160 ng/g in marine sediment. who.int The detection limit for TCPs in water samples is approximately 1 ng/L. who.int

Interactive Data Table: Concentration of Tricresyl Phosphates in Aquatic Systems

Environmental CompartmentLocation/StudyConcentration Range
Drinking WaterCanada0.4 - 4.3 ng/L
River SedimentGeneralUp to 1300 ng/g
Marine SedimentGeneralUp to 2160 ng/g

The terrestrial distribution of tricresyl phosphates is primarily concentrated in areas near industrial production and use. Elevated levels have been found in soil and vegetation within the perimeter of production plants. who.int Due to their low water solubility and high adsorption potential, TCPs are expected to be immobile in soil.

Bioaccumulation of tricresyl phosphates has been observed in various organisms. Laboratory studies have measured bioconcentration factors (BCF) ranging from 165 to 2768 in several fish species. who.int Residues of up to 40 ng/g have been reported in fish and shellfish, although the majority of sampled animals did not have detectable levels. who.int

Global Distribution and Long-Range Transport Phenomena

The detection of tricresyl phosphates in various environmental media across different continents, including North America and Asia, points towards their potential for long-range environmental transport. While specific studies on the global distribution of Bis(o-cresyl) p-Cresyl Phosphate are not available, the presence of the broader TCP group in diverse geographical locations suggests that these compounds can be transported far from their original sources via atmospheric and oceanic currents. Their association with particulate matter in the atmosphere facilitates this long-range transport.

Environmental Release Pathways and Sources

The release of tricresyl phosphates into the environment is primarily linked to their extensive industrial and commercial use. While releases during production are considered to be low, the end-point use of products containing TCPs is the major source of environmental contamination. industrialchemicals.gov.au

Industrial activities are a significant source of tricresyl phosphate release into the environment. These compounds are used as plasticizers, flame retardants, and additives in lubricants and hydraulic fluids. who.intindustrialchemicals.gov.au Leakage and disposal of these products contribute to the contamination of soil and water. Wastewater from industrial facilities that manufacture or use TCP-containing products is a direct pathway for their entry into aquatic ecosystems. These releases are expected to primarily affect surface waters, sediments, and soils in areas with high industrial activity. industrialchemicals.gov.au

End-Point Use and Material Leaching

The primary pathway for the release of Tricresyl Phosphate (TCP) into the environment is through its end-point use in various consumer and industrial products. who.intmst.dk Unlike releases during the manufacturing process, which are comparatively minimal, the gradual leaching and volatilization from finished goods account for the majority of environmental loading. who.int TCPs are utilized as flame retardants and plasticizers in a range of materials, including vinyl plastics (PVC), polyurethanes, lacquers, and varnishes. who.intservice.gov.ukatamanchemicals.comwikipedia.org They are also employed as additives in lubricants and hydraulic fluids. who.intindustrialchemicals.gov.au

The release from these materials occurs throughout their service life. Leaching from plastics is a significant source of TCP in the environment. mst.dk For instance, in an environmental risk assessment for TCP, emissions from PVC products were estimated using factors from the European Union's Emission Scenario Document (ESD) for plastic additives. service.gov.uk The assessment classified tricresyl phosphate as a substance of medium solubility, leading to an estimation of 0.25% release over the lifetime of a product intended for indoor use and 7.25% for outdoor use. service.gov.uk

Volatilization from plastics and leakage from hydraulic fluids are also major contributors to the environmental presence of TCP. mst.dk Extraction experiments indicate that the leaching behavior of phosphate flame retardants is influenced by the nature of the polymer; more porous or hydrophilic polymers may release the additives more readily. atamanchemicals.com While specific studies on the leaching of this compound from materials were not found, the general behavior of TCPs suggests that products containing this isomer would contribute to environmental contamination through similar leaching and volatilization mechanisms.

Table 1: End-Point Uses and Leaching of Tricresyl Phosphates (TCPs)

End-Point Use ApplicationMaterial/ProductPrimary Release MechanismResearch Findings/EstimatesCitations
Plasticizer & Flame Retardant PVC, Vinyl PlasticsLeaching, VolatilizationEstimated lifetime emission from PVC: 0.25% (indoor use), 7.25% (outdoor use). who.intservice.gov.ukatamanchemicals.com
Flame Retardant PolyurethanesLeaching, VolatilizationA major application leading to diffuse environmental release. service.gov.uk
Plasticizer Lacquers, VarnishesVolatilizationUsed in coatings, contributing to air emissions. atamanchemicals.comwikipedia.org
Additive Lubricants, Hydraulic FluidsLeakage, SpillsA significant source of release into soil and water compartments. who.intmst.dkindustrialchemicals.gov.au

Partitioning Behavior in Environmental Compartments

The environmental distribution of Tricresyl Phosphate (TCP) is governed by its physicochemical properties, particularly its low water solubility and high affinity for organic matter. who.int Due to these characteristics, when TCP is released into an aquatic environment, it is expected to rapidly adsorb to suspended solids and sediment, with very little remaining dissolved in the water column. who.intmst.dk

The partitioning behavior can be quantified by the octanol-water partition coefficient (log Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). A log Kow of 5.11 has been reported for TCP, indicating a high potential for bioaccumulation and strong adsorption to organic phases like soil organic carbon and sediment. service.gov.uk Based on this log Kow, an estimated Koc value of 4,720 L/kg has been calculated. service.gov.uk This high Koc value confirms that TCP is relatively immobile in soil and is not expected to leach significantly into groundwater. mst.dk Instead, it will predominantly partition to soil and sediment. who.intnih.gov

In a study of marine sediment, the adsorption coefficient for TCP was found to be 420. mst.dk The strong tendency of TCP to adsorb to particulate matter means that soil and sediment are the primary environmental sinks for this class of compounds. who.int While specific experimental partitioning coefficients for this compound are not available, its structure suggests it would exhibit similar partitioning behavior to the general TCP mixture, favoring accumulation in solid environmental matrices over the aqueous phase.

Table 2: Environmental Partitioning Coefficients for Tricresyl Phosphate (TCP)

ParameterValueDescriptionImplication for Environmental FateCitations
Log Kow 5.11Octanol-Water Partition CoefficientIndicates high lipophilicity and potential for bioaccumulation. service.gov.uk
Koc 4,720 L/kg (estimated)Organic Carbon-Water Partition CoefficientSuggests strong adsorption to soil and sediment, leading to low mobility. mst.dkservice.gov.uk
Adsorption Coefficient (Marine Sediment) 420-Confirms partitioning to sediment in aquatic environments. mst.dk
Water Solubility Very low / Practically insoluble-Limits concentration in the aqueous phase; promotes partitioning to solids. who.intwikipedia.org

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation Methods for Isomers

Chromatography is a fundamental technique for separating the isomers of tricresyl phosphate (B84403) (TCP). The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the specific isomers of interest.

Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a powerful and widely used method for the analysis of TCP isomers. nih.gov The technique's high resolution and sensitivity are well-suited for separating these semi-volatile compounds.

Researchers have developed various GC methods to separate and identify TCP isomers in different matrices, such as edible oils and aircraft engine oils. nih.govresearchgate.net The separation is typically achieved on a capillary column, with the selection of the stationary phase being crucial for resolving the isomers. For instance, a 10% OV-101 stationary phase has been successfully used for the confirmation and quantification of tri-o-cresyl phosphate (TOCP) in oils. researchgate.net In another application, an HP-5MS capillary column was employed for the analysis of TCP isomers. arxiv.org

The following table summarizes typical parameters used in GC methods for the analysis of tricresyl phosphate isomers.

ParameterValue/DescriptionSource(s)
Technique Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) researchgate.netarxiv.org
Column 10% OV-101 or HP-5MS (30m x 250 µm id x 0.25 µm film thickness) researchgate.netarxiv.org
Carrier Gas Nitrogen service.gov.uk
Temperatures Injection: 250 °C, Detector: 250 °C, Column: 220 °C service.gov.uk
Detection Flame Photometric Detector (FPD) in phosphorus mode, or Mass Spectrometer service.gov.uk

It is important to note that the chromatographic examples in published methods indicate that while meta and para isomers can be adequately resolved, the resolution can be further improved by the mass spectrometer's capabilities in reconstructed ion chromatograms. nih.gov

Liquid chromatography, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), offers a complementary approach to GC for the analysis of tricresyl phosphate isomers and their metabolites. nih.gov LC is particularly advantageous for the analysis of less volatile or thermally labile compounds.

Various HPLC and UPLC methods have been developed for the determination of TCP isomers. For instance, a simple and rapid HPLC method was developed for the determination of TCP in polyvinyl chloride (PVC) articles using an Inertsil Ph-3 column with UV detection. wikipedia.org For more complex biological samples, such as the determination of dicresyl phosphate metabolites in urine, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed, achieving low limits of detection. nih.gov

Key parameters for LC separation of tricresyl phosphate compounds are outlined in the table below.

ParameterValue/DescriptionSource(s)
Technique High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) nih.govwikipedia.org
Column Inertsil Ph-3, Reverse Phase (RP) columns wikipedia.orgnih.gov
Mobile Phase Acetonitrile/water mixture (e.g., 65% acetonitrile/water) wikipedia.org
Detection UV (e.g., 264 nm), Tandem Mass Spectrometry (MS/MS) nih.govwikipedia.org

Mass Spectrometric (MS) Identification and Quantification

Mass spectrometry is a cornerstone for the definitive identification and quantification of "Bis(o-cresyl) p-Cresyl Phosphate" and its isomers. Its high specificity and sensitivity are essential for distinguishing between compounds with the same molecular weight but different structures.

Tandem mass spectrometry (MS/MS) is a particularly powerful tool for the structural elucidation of tricresyl phosphate isomers. In MS/MS, precursor ions corresponding to the protonated molecules or molecular ions of the isomers are selected and fragmented. The resulting product ion spectra provide a wealth of structural information, acting as a "fingerprint" for each isomer.

For example, UPLC-MS/MS has been effectively used to determine dicresyl phosphate metabolites in urine, where the specific fragmentation patterns allow for confident identification and quantification. nih.gov The fragmentation pathways of the different isomers can be sufficiently distinct to allow for their differentiation, even when they are not fully separated chromatographically. High-quality, manually curated mass spectral data, including tandem spectra (MS1, MS2), are available in databases, which can be used as a reference for the identification of these compounds. acs.org

A cutting-edge approach for distinguishing between toxic and non-toxic tricresyl phosphate isomers involves the use of ion-molecule reactions within the mass spectrometer. nih.govresearchgate.net This technique exploits the differences in reactivity between the isomeric ions.

Recent research has shown that when tricresyl phosphate isomers are introduced into an atmospheric pressure chemical ionization (APCI) source, the resulting mass spectrum of an ortho-substituted isomer displays two intense peaks that are absent in the spectra of non-ortho-substituted isomers. nih.gov This phenomenon is attributed to structure-diagnostic ion-molecule reactions between the radical cations of the TCP isomers and oxygen species present in the ionization source. nih.govresearchgate.net

The proposed mechanism involves a multi-step reaction that begins with the rearrangement of the molecular ion into a distonic isomer, followed by an oxidation step and subsequent decomposition. nih.gov The selectivity of these ion-molecule reactions towards ortho-substituted cresyl TCP isomers provides a powerful tool for identifying potentially neurotoxic triaryl phosphate esters in complex mixtures. nih.govresearchgate.net

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed information about the molecular structure of "this compound" and are crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are valuable tools for the structural analysis of organophosphorus compounds. In the ¹H NMR spectrum of "this compound," the signals corresponding to the methyl protons on the cresol (B1669610) rings would appear at different chemical shifts depending on their position (ortho or para). The aromatic protons would also exhibit complex splitting patterns that are characteristic of the substitution on the phenyl rings. The integration of these signals provides quantitative information about the number of protons in different chemical environments. ³¹P NMR spectroscopy provides information about the chemical environment of the phosphorus atom, with the chemical shift being sensitive to the nature of the ester groups attached to it.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands for the P-O-C (aryl) linkages, the P=O bond, and the aromatic C-H and C=C bonds. The bands in the range of 1300-950 cm⁻¹ are typically associated with P-O stretching vibrations, while those in the 640-400 cm⁻¹ range are assigned to O-P-O bending vibrations. sci-hub.st The specific positions and intensities of these bands can help to confirm the identity of the compound.

The following table summarizes key spectroscopic data for tricresyl phosphate isomers.

Spectroscopic TechniqueKey FeaturesSource(s)
¹H NMR Signals for methyl and aromatic protons with characteristic chemical shifts and splitting patterns. nih.govnih.gov
³¹P NMR A single resonance with a chemical shift characteristic of the phosphate ester environment.
Infrared (IR) Absorption bands for P-O-C (aryl), P=O, and aromatic C-H and C=C bonds. nih.govsci-hub.st

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals are expected for the aromatic protons and the methyl protons of the cresyl groups. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns and coupling constants providing information about the substitution pattern on the aromatic rings. The methyl protons of the o-cresyl and p-cresyl groups would resonate in the upfield region (δ 2.0-2.5 ppm). The integration of these signals would correspond to the number of protons in each chemical environment. For reference, ¹H NMR data for impurities and common solvents are well-documented and can aid in spectrum interpretation. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Signals for the aromatic carbons would be observed in the range of δ 120-150 ppm, with carbons attached to the phosphate group appearing at the lower field end of this range. The methyl carbons would give rise to signals in the upfield region (δ 15-25 ppm). Data for related compounds like bis(4-cyanophenyl) phenyl phosphate can offer a reference for the expected chemical shifts of the carbon atoms in the phenyl rings. researchgate.net

³¹P NMR Spectroscopy: ³¹P NMR is particularly useful for the analysis of organophosphate compounds. A single signal is expected for the phosphorus atom in this compound. The chemical shift of this signal is sensitive to the electronic environment around the phosphorus nucleus and can be used to confirm the presence of the phosphate ester functionality. For instance, in related imino polyphosphates, the ³¹P chemical shifts are influenced by the protonation state of the phosphate groups. researchgate.net

Table 1: Representative NMR Data for Related Organophosphate Compounds

NucleusCompoundChemical Shift (δ) / ppm
¹HTri-o-cresyl phosphateAromatic: ~7.0-7.3, Methyl: ~2.2
¹³CTri-o-cresyl phosphateAromatic: ~120-150, Methyl: ~20
³¹PTri-o-cresyl phosphateData not specified

Note: The data presented is based on typical values for the class of compounds and may not represent the exact values for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

P-O-C stretching: Strong absorptions in the region of 950-1100 cm⁻¹ are characteristic of the P-O-C (aryl) linkage.

P=O stretching: A strong absorption band around 1250-1300 cm⁻¹ is indicative of the phosphoryl (P=O) group.

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the region of 1400-1600 cm⁻¹ are due to the carbon-carbon double bond stretching in the aromatic rings.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be observed in the fingerprint region (below 1000 cm⁻¹).

Studies on other organophosphate compounds have shown characteristic peaks in these regions, which can be used for comparative analysis. researchgate.netnih.govresearchgate.net For example, research on the interaction of biomolecules with iron oxides has identified Fe-O-P molecular vibrations in the 1037-1066 cm⁻¹ range. nih.gov

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
P=O stretch1300 - 1250Strong
P-O-C (aryl) stretch1100 - 950Strong
Aromatic C=C stretch1600 - 1400Medium to Weak
Aromatic C-H stretch> 3000Medium to Weak

Extraction and Sample Preparation Methodologies for Environmental Matrices

The detection of this compound in environmental samples such as soil, sediment, and water requires efficient extraction and clean-up procedures to isolate the analyte from the complex matrix.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of organophosphate esters from aqueous samples. nih.gov The method involves passing the sample through a sorbent bed that retains the analytes, which are then eluted with a small volume of an appropriate solvent.

For the extraction of tricresyl phosphate isomers and other organophosphates, various SPE sorbents have been employed, including mixed-mode (reversed-phase and anionic-exchange) sorbents. nih.gov These allow for the simultaneous concentration of both tri- and di-substituted organophosphorus species. The choice of eluting solvent is critical for achieving good recovery. Methanol is often used to elute the neutral triesters. nih.gov The efficiency of the extraction can vary depending on the specific analyte and the sample matrix, with recoveries typically ranging from 70% to 105%. nih.gov For complex matrices, a derivatization step following SPE may be necessary to improve the chromatographic analysis. uzh.ch

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an efficient method for extracting organophosphate esters from solid environmental matrices like soil and sediment. nih.govresearchgate.net This technique utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process, reduces solvent consumption, and often improves extraction efficiency compared to traditional methods like Soxhlet extraction. nih.gov

The choice of solvent is a critical parameter in MAE, with acetone (B3395972) and other organic solvents being commonly used. nih.gov The extraction temperature and time also significantly influence the recovery of the analytes. nih.gov Following extraction, a clean-up step is often necessary to remove co-extracted interferences. This can be achieved using techniques such as solid-phase extraction with silica (B1680970) or alumina (B75360) cartridges. researchgate.net MAE has been successfully applied for the determination of a wide range of organophosphate flame retardants in soil and sediment samples. nih.govresearchgate.net

QuEChERS-based Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and clean-up technique that has gained popularity for the analysis of a wide range of contaminants in various matrices. nih.gov Originally developed for pesticide residue analysis in food, its application has been extended to organophosphate flame retardants in environmental and biological samples. nih.govhkbu.edu.hkdigitellinc.comnih.govresearchgate.net

A typical QuEChERS procedure involves an initial extraction with an organic solvent (e.g., acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride). This is followed by a dispersive solid-phase extraction (d-SPE) clean-up step using a combination of sorbents to remove interfering matrix components. For lipid-rich samples like fish, specific lipid removal strategies may be incorporated into the QuEChERS workflow. nih.gov The QuEChERS method has been shown to provide good recoveries and is suitable for high-throughput analysis. nih.govhkbu.edu.hk

Advanced Characterization Techniques (Beyond Basic Properties)

Advanced instrumental methods offer a deeper level of analysis, elucidating properties such as molecular weight distribution, solid-state phase, and surface topography.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a powerful technique for determining the molecular weight distribution of a substance. The principle involves dissolving the sample in an appropriate solvent and passing it through a column packed with a porous gel. Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. This separation by hydrodynamic volume allows for the calculation of the average molecular weight and the dispersity of the sample.

For cresyl phosphates, GPC is instrumental in assessing purity and detecting the presence of oligomers or degradation products. For instance, studies on the thermal decomposition of tricresyl phosphate (TCP) have utilized GPC to monitor changes in molecular weight. escholarship.org Under thermal stress, TCP can undergo reactions that lead to the formation of higher molecular weight polymeric species. escholarship.org GPC analysis can quantify this change, providing data on the extent of oligomerization. A study that compared commercial-grade TCP with pure isomers found that reactivity, as characterized by GPC, was sensitive to both the specific isomer and the surface it was in contact with. escholarship.org

The molecular weight of this compound is theoretically 368.4 g/mol . nih.govuzh.ch GPC analysis would be employed to confirm this molecular weight for a purified sample and to determine the distribution of molecular weights in a technical-grade product, which might contain related isomers or oligomeric impurities.

Table 1: Illustrative GPC Data for a Stressed vs. Unstressed Cresyl Phosphate Sample

ParameterUnstressed SampleThermally Stressed Sample
Peak Retention Time (min) 15.212.5 (Oligomers), 15.2 (Monomer)
Number Average Molecular Weight (Mn) ~368 g/mol > 400 g/mol
Weight Average Molecular Weight (Mw) ~370 g/mol > 500 g/mol
Polydispersity Index (PDI = Mw/Mn) ~1.01> 1.2

This table is illustrative and demonstrates how GPC data can reflect changes in molecular weight distribution due to oligomerization.

X-ray Diffraction (XRD) is the primary technique for investigating the phase properties of a solid material, specifically for determining whether it is crystalline or amorphous. In this method, a beam of X-rays is directed at the sample. If the material is crystalline, the atoms are arranged in a regular, repeating lattice, which diffracts the X-rays at specific angles according to Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline structure. Amorphous materials lack long-range atomic order and produce only broad, diffuse scattering halos instead of sharp peaks.

The physical state of tricresyl phosphate isomers can vary; for example, tri-p-cresyl phosphate is known to be a crystalline solid, whereas tri-o-cresyl phosphate is a liquid at room temperature, solidifying at 11 °C. uzh.chnih.gov For a specific mixed isomer like this compound, XRD analysis would definitively determine its solid-state nature. If the compound crystallizes, XRD would provide its characteristic diffraction pattern. This information is vital for applications where the physical form of the compound is important. Furthermore, X-ray structure analysis has been noted as a technique used for investigating tricresyl phosphate mixtures. uzh.ch

Table 2: Representative XRD Peak List for a Crystalline Phosphate Compound

2θ Angle (Degrees)d-spacing (Å)Relative Intensity (%)
10.5 8.4245
15.8 5.60100
21.1 4.2180
23.5 3.7865
28.9 3.0930

This table provides a hypothetical example of a crystalline diffraction pattern, where 2θ is the diffraction angle and d-spacing is the distance between atomic planes.

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface morphology and topography of a sample. It works by scanning a focused beam of electrons over the sample's surface. The interactions between the electrons and the atoms of the sample produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. SEM provides detailed information about surface features such as texture, particle size, and shape.

Table 3: Morphological Features Observable by SEM for a Solid Compound

FeatureDescription
Particle Size The average dimensions of the individual particles.
Particle Shape/Habit The external shape of the particles (e.g., cubic, acicular, tabular).
Surface Texture The smoothness or roughness of the particle surfaces.
Aggregation/Agglomeration The state of particles clinging together to form larger clusters.
Porosity The presence of pores or voids within the particles or on their surface.

Mechanistic Studies of Chemical Functionality and Interactions

Flame Retardancy Mechanisms

Organophosphate esters, including isomers of tricresyl phosphate (B84403), function as effective flame retardants in a variety of polymeric materials. Their mechanism of action is multifaceted, occurring in both the solid (condensed) phase and the gas phase of a fire.

In the condensed phase, the primary flame retardant action of phosphate esters involves the formation of a protective char layer on the polymer surface. During thermal decomposition, the phosphate compound degrades to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer chains and inducing crosslinking reactions through esterification. This process results in the formation of a stable, carbonaceous char.

This char layer serves multiple protective functions:

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

Barrier Formation: The char acts as a physical barrier, preventing the diffusion of flammable volatile gases (fuel) from the polymer to the flame front.

Inorganic Glass Layer: The phosphoric acid can further transform into polyphosphoric acid and ultimately a glassy, inorganic layer of phosphorus oxides. This vitrified layer provides enhanced thermal insulation and further seals the polymer surface from oxygen and heat.

In addition to their action in the condensed phase, phosphate flame retardants also exhibit significant activity in the gas phase. During combustion, the compound volatilizes and decomposes, releasing phosphorus-containing radical species (such as PO•, PO₂•, and HPO₂•) into the flame.

These phosphorus radicals are highly reactive and interfere with the chain-branching reactions of combustion. They act as radical scavengers, particularly targeting the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that are essential for sustaining the fire.

The key flame inhibition reactions are:

H• + PO• + M → HPO + M

HO• + PO• → HPO₂

H• + HPO₂ → H₂O + PO•

HO• + HPO → H₂O + PO•

By terminating these key radical chain reactions, the phosphorus-containing species effectively "poison" the flame, reducing its intensity and heat output, which in turn reduces the energy fed back to the polymer surface.

The efficacy of bis(o-cresyl) p-cresyl phosphate as a flame retardant is intrinsically linked to its interaction with the host polymer. As an additive flame retardant, it is physically blended into the polymer matrix. During the initial stages of a fire, the thermal decomposition of the phosphate ester is designed to coincide with that of the polymer.

The phosphoric acid generated from its decomposition directly interacts with the polymer backbone, catalyzing dehydration and cross-linking reactions. This chemical interaction alters the degradation pathway of the polymer, favoring the formation of char over flammable volatile compounds. The result is less fuel for the fire and the creation of a protective barrier on the material's surface.

Table 1: Summary of Flame Retardancy Mechanisms

PhaseMechanismDescription
Condensed Phase Char FormationCatalyzes dehydration and cross-linking of the polymer to form a stable carbonaceous layer.
IntumescenceThe char layer swells, creating a foamed, insulating barrier.
Inorganic Glass FormationForms a glassy layer of polyphosphoric acid, enhancing thermal protection.
Gas Phase Radical ScavengingReleases phosphorus-containing radicals (PO•, PO₂•) that terminate combustion chain reactions by neutralizing H• and HO• radicals.
Flame InhibitionReduces the intensity and heat of the flame, decreasing the energy feedback to the polymer.

Plasticizing Mechanisms in Polymer Systems

This compound, like other TCP isomers, is used as a plasticizer, particularly in polymers such as polyvinyl chloride (PVC), nitrocellulose, and various lacquers and varnishes. Plasticizers are additives that increase the flexibility, workability, and distensibility of a material.

The mechanism of plasticization involves the insertion of the plasticizer molecules between the long polymer chains. The bulky cresyl groups of the phosphate ester disrupt the close packing of the polymer chains and reduce the intermolecular forces (e.g., van der Waals forces) between them. This separation of the polymer chains increases the "free volume" within the material, allowing the chains to slide past one another more easily. The result is a reduction in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, brittle material into a more flexible and ductile one at room temperature. The hydrophobic nature of the compound also contributes to its use in waterproofing materials.

Interactions with Biological Macromolecules (Non-Toxicological Context)

The presence of ortho-cresyl groups in the phosphate ester structure is key to its specific interactions with certain biological macromolecules, particularly enzymes. These interactions are primarily inhibitory and are mediated by a specific metabolic activation product.

The parent compound, this compound, is not the direct inhibitor. It must first undergo metabolic activation, typically by cytochrome P450 enzymes in the liver. This process involves the hydroxylation of a methyl group on one of the ortho-cresyl rings, followed by cyclization to form a highly reactive intermediate. This metabolite is known as cresyl saligenin phosphate or 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP) .

CBDP is a potent inhibitor of several esterase enzymes, including:

Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE)

Neuropathy Target Esterase (NTE)

Carboxylesterases

Various proteolytic enzymes (proteases)

The inhibition mechanism involves the covalent modification of the enzyme's active site. CBDP acts as an organophosphorylating agent, attacking the hydroxyl group of a critical serine residue within the enzyme's active site. This reaction forms a stable, covalent phosphoserine adduct, rendering the enzyme inactive because its active site is now blocked. This process of irreversible inhibition via phosphorylation is a characteristic interaction of neurotoxic organophosphates with esterase enzymes. Studies have shown that CBDP is a very potent BChE inhibitor. Furthermore, research on tri-ortho-cresyl phosphate (TOCP) demonstrated inhibition of cytoplasmic proteases like alanyl aminopeptidase (B13392206) and lysosomal proteases such as cathepsins B, D, and L.

Table 2: Enzyme Inhibition by the Metabolite of ortho-Cresyl Phosphates

EnzymeMechanism of InhibitionResult of Interaction
Butyrylcholinesterase (BChE)Covalent phosphorylation of the active site serine (Ser198) by the metabolite CBDP.Irreversible inhibition of enzyme activity.
Acetylcholinesterase (AChE)Covalent phosphorylation of the active site serine by the metabolite CBDP.Irreversible inhibition of enzyme activity.
Neuropathy Target Esterase (NTE)Covalent phosphorylation of the active site serine by the metabolite CBDP.Irreversible inhibition of enzyme activity.
Proteolytic Enzymes (e.g., Cathepsins)Inhibition of enzyme activity, likely through interaction with active site residues.Inhibition of intracellular protein turnover.

Molecular Binding and Structural Changes

Detailed mechanistic studies focusing specifically on the molecular binding and subsequent structural changes induced by this compound are not extensively available in the current body of scientific literature. The majority of research on tricresyl phosphate (TCP) isomers has centered on the neurotoxic effects of the tri-ortho isomer (TOCP) and the inhibitory actions of its metabolites on various esterase enzymes.

The primary mechanism of toxicity for ortho-substituted TCPs involves the metabolic conversion to cyclic phosphate esters, such as cresyl saligenin phosphate (CBDP). This metabolite is known to be a potent inhibitor of several serine hydrolases, most notably neuropathy target esterase (NTE). The inhibition occurs through the covalent phosphorylation of the active site serine residue of the enzyme. This binding event is understood to be a critical step in initiating organophosphate-induced delayed neuropathy (OPIDN).

While the general principles of organophosphate interaction with target enzymes are well-established, specific kinetic data, binding affinities, and detailed structural analyses for the interaction of this compound with its biological targets are not specifically documented. Studies on the broader class of tricresyl phosphates indicate that the presence and position of the ortho-cresyl group significantly influence the molecule's ability to be metabolized into the toxic cyclic phosphate and subsequently bind to and inhibit target enzymes.

Research on the interaction of the TOCP metabolite, CBDP, with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has provided insights into the structural consequences of such binding. X-ray crystallography studies have shown that upon binding of the inhibitor, conformational changes can occur within the active site of the enzyme to accommodate the bulky organophosphate adduct. However, it is important to note that this information pertains to a metabolite of a different, though structurally related, compound.

In silico methods, such as molecular docking and molecular dynamics simulations, have been employed to investigate the binding of other TCP isomers, like tri-para-cresyl phosphate (TpCP), to proteins such as human serum albumin. These computational approaches can predict binding modes, estimate binding energies, and identify key interacting residues, offering a theoretical framework for understanding these interactions. A similar dedicated study for this compound would be necessary to elucidate its specific binding characteristics.

Due to the absence of specific research on this compound, no data tables detailing its binding affinities or the precise structural changes it induces upon interaction with biological macromolecules can be provided at this time. Further research is required to delineate the specific molecular binding properties and the resulting conformational changes associated with this particular tricresyl phosphate isomer.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the thermodynamics and kinetics of chemical reactions, providing detailed mechanistic insights.

The atmospheric persistence and transformation of organophosphate esters are critical for environmental risk assessment. DFT calculations have been instrumental in elucidating the atmospheric oxidation mechanisms of these compounds, particularly their reaction with hydroxyl (•OH) radicals, the primary daytime oxidant in the troposphere.

A detailed computational study on tri-p-cresyl phosphate (B84403) (TpCP), an isomer of Bis(o-cresyl) p-Cresyl Phosphate, utilized DFT to investigate its transformation mechanism and kinetics initiated by •OH radicals. nih.govresearchgate.net The findings from this study provide a strong model for understanding how other tricresyl phosphate (TCP) isomers, including this compound, behave in the atmosphere.

The primary initial reactions were identified as:

H-abstraction: The •OH radical abstracts a hydrogen atom from one of the methyl (-CH₃) groups on the cresol (B1669610) rings. This pathway was found to be more favorable than OH addition. nih.govresearchgate.net

OH addition: The •OH radical adds to the aromatic ring, forming a TpCP-OH adduct. nih.govresearchgate.net

Table 1: Calculated Atmospheric Oxidation Data for Tri-p-cresyl Phosphate (TpCP)

ParameterValueReference
Reaction Type •OH Radical Initiated Oxidation nih.govresearchgate.net
Primary Mechanisms H-abstraction, OH-addition nih.govresearchgate.net
Calculated Rate Constant (kOH) at 298 K 1.9 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ nih.govresearchgate.net
Calculated Atmospheric Lifetime 4.2 days nih.govresearchgate.net

This interactive table summarizes key kinetic data from DFT studies on a related isomer, illustrating the type of information obtainable for this compound.

DFT calculations further predict the subsequent reactions of the initial products formed during atmospheric oxidation. The radical intermediates generated from H-abstraction and OH-addition can react with atmospheric oxygen (O₂) to form a variety of degradation products. nih.govresearchgate.net For TpCP, these predicted products include benzaldehyde (B42025) phosphate, hydroxylated TpCP, and bicyclic radicals. nih.govresearchgate.net

Studies on the biodegradation of TCP isomers also highlight degradation pathways. In one study, the bacterium Brevibacillus brevis was shown to degrade different TCP isomers, with removal rates of 93.91% for tri-p-cresyl phosphate and 82.91% for tri-m-cresyl phosphate within five days. researchgate.net The proposed pathway involves the successive cleavage of the phosphate ester bonds. researchgate.net Similarly, a microbial consortium, GYY, was found to degrade triphenyl phosphate (TPHP) through hydrolysis and hydroxylation, forming intermediates such as diphenyl phosphate (DPHP) and phenyl phosphate (PHP). nih.gov These experimental findings, supported by computational predictions, underscore the importance of ester bond cleavage as a primary degradation mechanism.

The interaction of organophosphate esters with ions is crucial for understanding their behavior in mass spectrometry and in certain environmental or biological contexts. DFT calculations have been used to propose and support mechanisms for these ion-molecule reactions.

One study investigated how TCP isomers react with oxygen species in an atmospheric pressure chemical ionization (APCI) source. acs.orgnih.gov It was found that ortho-substituted TCP isomers produce a unique mass spectrum. DFT calculations were used to propose a multi-step mechanism to explain this observation: acs.orgnih.gov

Rearrangement: The initial molecular radical cation (M•+) rearranges into a more stable distonic isomer (an ion where the charge and radical sites are separated).

Oxidation: The distonic ion is then oxidized by oxygen.

Decomposition: The oxidized intermediate decomposes to form a stable product ion, [CBDP-H]+.

Another study used DFT and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) to examine the reactions of various organophosphate esters with several precursor ions. acs.orgnih.govresearchgate.net The calculations helped confirm the feasibility of the observed reaction pathways, which included protonation, association, and nucleophilic substitution depending on the reacting ion. acs.orgnih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. Reactive MD simulations, using force fields like ReaxFF, allow for the modeling of chemical reactions and bond breaking/formation over time.

MD simulations have been extensively used to study the thermal and mechanochemical decomposition of TCP on ferrous surfaces, which is relevant to its application as an anti-wear additive in lubricants. acs.orgacs.org In these simulations, a TCP molecule is placed on an iron or iron oxide surface, and its behavior is simulated at various temperatures and pressures. acs.orgresearchgate.netrsc.org

Key findings from these simulations include:

Decomposition Products: The primary decomposition product of TCP on iron oxide surfaces was identified as cresol. acs.org

Reaction Pathways: Three main pathways for cresol formation were identified: hydroxylation, adsorption, and oligomerization. escholarship.org

Isomer Reactivity: Simulations and experiments showed that para-TCP isomers are more reactive than meta-TCP isomers on both Fe₂O₃ and Fe₃O₄ surfaces. acs.org

Surface Interactions: Fe-C bonds were the most common type of bond formed between the TCP molecule and the iron oxide surface. researchgate.net The simulations showed that at lower temperatures, intact TCP molecules were the main chemisorbed species, but as temperature increased, bond breakage within the molecule occurred. researchgate.net

Table 2: Summary of TCP Decomposition Pathways from MD Simulations

PathwayDescriptionReference
Hydroxylation Reaction with surface hydroxyl groups leading to P-O bond cleavage and cresol formation. escholarship.org
Adsorption Direct interaction and bond formation (e.g., Fe-C, Fe-O) with the surface, followed by decomposition. escholarship.org
Oligomerization Reaction between multiple TCP molecules or their fragments on the surface. escholarship.org

This interactive table outlines the primary reaction pathways observed in molecular dynamics simulations of tricresyl phosphate on ferrous surfaces.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, including DFT, are essential for understanding the electronic structure of a molecule, which governs its reactivity and properties. These calculations can determine adsorption energies, bond dissociation energies, and the nature of orbital interactions.

For organophosphates like this compound, understanding the electronic structure is key to explaining their mechanisms of action as flame retardants or anti-wear additives. DFT studies on the interaction of TCP with an iron (Fe) surface have provided insights into these mechanisms. researchgate.net For example, calculations have shown that adsorption is a critical first step in the decomposition of TCP on iron surfaces. rsc.org The electronic interactions, such as those between the phosphorus P-O bond and the iron d-bands, facilitate the cleavage of the ester bond and the formation of a protective film. researchgate.net

Furthermore, quantum chemical simulations have been used to investigate the metabolic activation of organophosphate flame retardants by cytochrome P450 (CYP) enzymes. nih.gov These in silico studies elucidated metabolic pathways, such as aryl hydroxylation and O-dealkylation, by modeling the electronic interactions between the organophosphate and the active center of the enzyme. nih.gov Such calculations can predict the metabolic fate and potential toxicity of different isomers.

Computational Prediction of Synthesis Routes

The design of efficient and novel synthetic pathways for complex organic molecules is a significant challenge. Modern computational chemistry offers tools for retrosynthetic analysis, where a target molecule is recursively broken down into simpler, commercially available precursors.

Software platforms like SYNTHIA® and ChemAIRS® use extensive databases of chemical reactions and expert-coded rules, often enhanced by machine learning or AI, to propose viable synthesis routes. synthiaonline.comchemical.ai The general process for using such a tool for a molecule like this compound would involve: cas.org

Inputting the Target: The structure of this compound is drawn or imported into the software.

Customizing the Analysis: The user can set various parameters, such as a maximum price for starting materials, preferred reaction types, or the exclusion of certain protecting groups.

Generating Pathways: The software analyzes the target and generates multiple potential retrosynthetic pathways, breaking down the molecule step-by-step.

Exploring and Filtering: The chemist can then explore the suggested routes, which include information on reaction conditions, literature precedents, and yields, to select the most promising pathway for laboratory execution. synthiaonline.com

While the traditional synthesis of tricresyl phosphates involves reacting the corresponding cresols (in this case, a mixture of o-cresol (B1677501) and p-cresol) with a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphoric acid, computational tools can explore a much wider range of disconnections and reagents, potentially uncovering more efficient, cost-effective, or innovative synthetic strategies. synthiaonline.comwikipedia.org

Environmental Modeling and Fate Prediction

Detailed research findings and data tables concerning the environmental modeling and fate prediction of "this compound" are not available in the public domain. Computational models such as Quantitative Structure-Activity Relationship (QSAR) models, which are often used to predict the environmental persistence, bioaccumulation, and mobility of chemicals, require specific input parameters derived from the molecular structure of the compound. While general models exist for organophosphate flame retardants, specific validated models for "this compound" have not been identified in the reviewed literature.

Similarly, data on its behavior in different environmental compartments (air, water, soil, sediment) and its potential for long-range transport are not specifically documented. Research in this area is essential for a comprehensive environmental risk assessment of this particular isomer.

Emerging Research Directions and Future Perspectives

Development of Novel Analytical Approaches

A critical area of emerging research is the development of more sophisticated analytical methods to detect and quantify specific isomers of tricresyl phosphate (B84403) in complex environmental and biological matrices. While methods exist for general OPE screening, the toxicity of TCPs is highly dependent on the specific arrangement of the cresyl groups, with ortho-isomers being of particular concern. industrialchemicals.gov.aunih.gov

Future analytical research will likely focus on:

Isomer-Specific Quantification: Developing and refining chromatographic techniques, such as multidimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS), to separate and accurately quantify individual isomers like Bis(o-cresyl) p-Cresyl Phosphate from complex mixtures found in commercial TCP products.

High-Throughput Screening: Creating faster and more cost-effective methods for screening large numbers of samples from various sources, including air, water, dust, and human tissues. cncb.ac.cn

Metabolite Identification: Enhancing analytical capabilities to identify and measure the various metabolites of TCP isomers. This is crucial for understanding the metabolic pathways within organisms and for identifying more accurate biomarkers of exposure.

Stable Isotope-Labeled Standards: The synthesis and use of isotopically labeled internal standards, such as this compound-d7, are indispensable for accurate quantification in complex samples by isotope dilution mass spectrometry. clearsynth.commedchemexpress.comlgcstandards.com These standards help to correct for matrix effects and variations in instrument response, leading to more reliable and precise data.

Advanced Understanding of Environmental Transformation Pathways

Understanding how this compound and related compounds behave and transform in the environment is key to assessing their long-term impact. Research is moving beyond simple degradation rates to elucidate the specific chemical and biological pathways involved.

Key research directions include:

Biodegradation Mechanisms: While it is known that TCPs can be biodegraded, the specific microorganisms and enzymatic processes are not fully understood. nih.govnih.gov Studies using advanced techniques like 31P-NMR and high-resolution mass spectrometry are helping to identify intermediate and final degradation products. nih.govnih.gov For instance, the degradation of tri-p-cresyl phosphate in activated sludge has been shown to yield p-hydroxybenzoic acid. nih.gov Fungi, such as white-rot fungi, have also demonstrated the ability to degrade various OPEs through processes like hydroxylation, dealkylation, and dechlorination. nih.gov

Abiotic Degradation: Investigating abiotic processes such as photolysis (degradation by light) and hydrolysis under different environmental conditions (e.g., pH, temperature, presence of sensitizers). The half-life of TCP from abiotic degradation is significantly longer than from biodegradation, estimated at 96 days. who.int

Transformation Product Toxicity: A major focus is on the toxicity of the transformation products (TPs). In some cases, the breakdown products of OPEs can be as toxic or even more toxic than the parent compound. nih.govtandfonline.com Future studies will need to assess the environmental risk of these TPs.

Table 1: Environmental Transformation Pathways of Cresyl Phosphates

Transformation ProcessDescriptionKey Findings & Research Directions
Biodegradation Degradation by microorganisms like bacteria and fungi.Readily occurs in sewage sludge with a half-life of about 7.5 hours. who.int The ortho isomer degrades slightly faster than meta or para isomers. who.int Major metabolites include p-hydroxybenzoic acid. nih.gov Future research aims to identify specific enzymes and microbial strains involved. nih.govresearchgate.net
Photodegradation Breakdown caused by exposure to light, particularly UV radiation.Can be an important pathway for OPEs in surface waters. Research is exploring methods to enhance photodegradation for remediation purposes. nih.gov
Hydrolysis Chemical breakdown due to reaction with water.Generally a slower process for TCP compared to biodegradation. who.int Can lead to the formation of dicresyl phosphates and cresol (B1669610).
Thermal Decomposition Breakdown at high temperatures, relevant in industrial applications and waste incineration.On ferrous surfaces, TCP decomposes to form cresol. escholarship.org The reaction pathways include hydroxylation and oligomerization. escholarship.org

Green Chemistry Approaches for Synthesis and Degradation

In response to the environmental concerns associated with some OPEs, the principles of green chemistry are being applied to both their synthesis and their end-of-life management. The goal is to create safer chemicals and more environmentally benign processes.

Emerging research in this area includes:

Greener Synthesis Routes: Traditional synthesis of triaryl phosphates often involves hazardous reagents like phosphorus oxychloride. who.int New methods are being explored, such as photoredox-catalyzed phosphonation of aryl halides, which can proceed under milder, transition-metal-free conditions. purdue.edu Other approaches utilize phosphate catalysts for reactions like the Friedel-Crafts reaction, aiming for higher selectivity and yields with less waste. researchgate.net

Catalytic Degradation: Developing catalysts that can efficiently break down OPEs into non-toxic substances. This is a promising strategy for water treatment and environmental remediation.

Microwave and Ultrasound-Assisted Reactions: The use of alternative energy sources like microwaves and ultrasound can accelerate reactions, reduce the need for solvents, and improve energy efficiency in both synthesis and degradation processes, making them more eco-friendly. rsc.org

Table 2: Green Chemistry Strategies for Aryl Phosphates

Green Chemistry ApproachApplication in SynthesisApplication in Degradation
Catalysis Use of phosphate catalysts or transition-metal-free photoredox catalysts to create C-P bonds under milder conditions. purdue.eduresearchgate.netDevelopment of nanocatalysts and photocatalysts to break down persistent OPEs in contaminated water. nih.govrsc.org
Alternative Energy Sources Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and solvent use. rsc.orgEnhanced degradation of OPEs through sonication and microwave irradiation. nih.gov
Solvent-Free Conditions Designing reactions that can proceed without the use of volatile organic solvents, reducing waste and environmental impact. rsc.orgNot directly applicable, but related to developing solid-phase extraction methods that minimize solvent use.
Benign Reagents Replacing hazardous chemicals like phosphorus oxychloride with safer alternatives. who.intacs.orgUsing oxidizing agents like hydroxyl radicals generated through advanced oxidation processes for complete mineralization.

Q & A

Q. What are the optimal synthetic routes for producing high-purity Bis(o-cresyl) p-Cresyl Phosphate, and how can isomer contamination be minimized?

Methodological Answer: Synthesis typically involves reacting phosphorus oxychloride with cresol isomers under controlled conditions. To minimize neurotoxic o-isomer contamination (common in technical cresol mixtures), use cresol feedstock with <0.5% o-cresol content. Purification via fractional distillation or chromatography (HPLC) is critical. Monitor reaction parameters (temperature: 80–120°C, molar ratios) to favor p-cresyl incorporation . Key Data:

ParameterOptimal Range
Reaction Temp.80–120°C
Cresol Purity>99.5% (p-/m-cresol)
PurificationHPLC (C18 column, acetonitrile/water gradient)

Q. Which analytical techniques are most reliable for characterizing this compound and distinguishing it from structural isomers?

Methodological Answer:

  • NMR Spectroscopy: Use 31^{31}P NMR to confirm phosphate ester formation (δ 0–5 ppm). 1^{1}H NMR distinguishes o-, m-, and p-cresyl groups via aromatic splitting patterns.
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode detects [M-H]^- ions (e.g., m/z 368.36 for C21_{21}H21_{21}O4_4P).
  • Chromatography: Reverse-phase HPLC with UV detection (254 nm) resolves isomers; retention times vary by cresyl substitution .

Advanced Research Questions

Q. How can conflicting neurotoxicity data from historical studies on tri-o-cresyl phosphate mixtures be resolved in the context of this compound research?

Methodological Answer: Historical discrepancies arise from incomplete isomer separation in older studies. To resolve contradictions:

Re-analyze legacy samples using modern LC-MS/MS (e.g., MRM transitions for o-cresyl vs. p-cresyl fragments).

Dose-response studies in in vitro models (e.g., SH-SY5Y neurons) with pure isomers to isolate neurotoxic effects.

Meta-analysis of isomer-specific toxicity data, prioritizing studies with validated isomer quantification .

Q. What experimental design strategies are effective for studying the environmental persistence of this compound in aquatic systems?

Methodological Answer: Adopt a factorial design (e.g., 23^3 design) to test variables:

  • Factors: pH (5–9), temperature (10–30°C), microbial activity (sterile vs. non-sterile).
  • Response Variables: Half-life (HPLC quantification), degradation products (GC-MS).
    Include controls spiked with stable isotope-labeled analogs (e.g., 13^{13}C-p-cresyl) to track abiotic vs. biotic degradation .

Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges, eluted with acetonitrile. Avoid plasticizers in labware to prevent cross-contamination .
  • Quantification: LC-MS/MS with isotope dilution (e.g., 2^{2}H5_5-labeled internal standard). Optimize MRM transitions for m/z 368→153 (phosphate cleavage).
    Detection Limits:
MatrixLOQ (ng/mL)
Serum0.1
Urine0.05

Q. What computational methods are suitable for predicting the physicochemical properties of this compound when experimental data are limited?

Methodological Answer:

  • QSAR Models: Use EPI Suite to estimate log KowK_{ow} (predicted: 5.2) and biodegradability.
  • Molecular Dynamics (MD): Simulate solubility in lipid bilayers (GROMACS suite) to infer bioaccumulation potential.
  • Density Functional Theory (DFT): Calculate bond dissociation energies (B3LYP/6-311+G(d,p)) to predict hydrolysis pathways .

Key Recommendations for Researchers:

  • Isomer-Specific Analysis: Always confirm isomer purity via 1^{1}H NMR or LC-MS to avoid neurotoxicity misinterpretations .
  • Interdisciplinary Collaboration: Integrate synthetic chemistry, toxicology, and environmental science for holistic risk assessments .

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